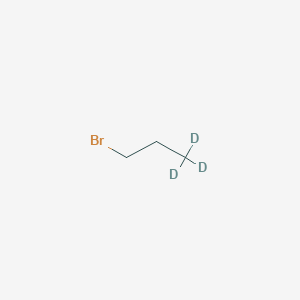

1-Bromopropane-3,3,3-d3

描述

Significance of Stable Isotope Labeling in Chemical and Biochemical Investigations

Stable isotope labeling is a powerful technique that involves the substitution of an atom in a molecule with one of its non-radioactive isotopes. docbrown.info Common stable isotopes employed in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). chemicalbook.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but possesses a greater mass. rsc.org This mass difference allows researchers to track the labeled molecule through intricate chemical reactions and biological pathways without altering the system's natural properties. rsc.org

The primary analytical techniques that leverage stable isotope labeling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. docbrown.info In mass spectrometry, the difference in mass between the labeled and unlabeled compounds enables their distinct detection and quantification. researchgate.net This is particularly valuable in metabolic studies, where researchers can trace the fate of a labeled compound, identifying its various metabolites and elucidating complex metabolic networks. researchgate.netnih.gov

NMR spectroscopy, on the other hand, detects the unique nuclear spin properties of isotopes like deuterium. docbrown.info Isotopic labeling can simplify complex NMR spectra and provide detailed structural and dynamic information about molecules, such as proteins and nucleic acids. lookchem.comdocbrown.info For instance, selective deuteration can reduce spectral crowding and enhance the resolution of signals from other nuclei. sigmaaldrich.com

The use of stable isotopes offers a safe and accurate method to probe biological and chemical systems, providing insights into reaction mechanisms, metabolic fluxes, and the structure of macromolecules. rsc.orgresearchgate.net

Role of 1-Bromopropane-3,3,3-d3 as a Designated Stable Isotope-Labeled Compound

This compound (also known as n-propyl-3,3,3-d3 bromide) is the deuterated analog of 1-bromopropane (B46711), where the three hydrogen atoms on the terminal methyl group are replaced with deuterium atoms. sigmaaldrich.com Its primary role in research is as an internal standard for the quantitative analysis of 1-bromopropane and its metabolites. lookchem.comnih.gov

1-bromopropane is an organic solvent used in a variety of industrial applications, including the cleaning of metal surfaces and electronic circuit boards, and as a component in adhesives. ucsb.eduatamanchemicals.com Due to its widespread use, understanding its metabolic fate in biological systems is of significant interest. nih.gov When 1-bromopropane is metabolized, it can form various products, including N-acetyl-S-(n-propyl)-L-cysteine. nih.gov In studies investigating this metabolism, this compound is introduced as an internal standard. Because it behaves chemically identically to the unlabeled compound, it undergoes the same extraction and analysis processes. However, its increased mass allows it to be distinguished from the native compound in mass spectrometry analysis, enabling precise quantification of the analyte. researchgate.net

Below is a table comparing the physical and chemical properties of 1-Bromopropane and its deuterated analog.

| Property | 1-Bromopropane | This compound |

| Synonyms | n-Propyl bromide, Propyl bromide | Propyl bromide-3,3,3-d3, 3-bromo-1,1,1-trideuteriopropane |

| CAS Number | 106-94-5 | 61809-88-9 |

| Molecular Formula | C₃H₇Br | C₃H₄D₃Br |

| Molecular Weight | 122.99 g/mol | 126.01 g/mol |

| Boiling Point | 71 °C | 71 °C |

| Melting Point | -110 °C | -110 °C |

| Density | 1.354 g/mL at 25 °C | 1.387 g/mL at 25 °C |

This table presents a comparison of key properties for 1-Bromopropane and its deuterated form, this compound, highlighting the similarities and the key difference in molecular weight due to isotopic labeling. Data sourced from sigmaaldrich.comatamanchemicals.comnih.govnist.gov.

Evolution of Research Methodologies Involving Deuterated Halogenated Alkanes

The synthesis of deuterated compounds, including halogenated alkanes, has evolved significantly, moving towards more efficient, selective, and environmentally benign methods. Traditionally, the introduction of deuterium into organic molecules involved methods that could be harsh or lacked precise control over the position of the label. iaea.org

Recent advancements have focused on catalytic approaches that offer greater control and milder reaction conditions. For instance, photocatalytic methods have emerged as a powerful tool for the deuteration of halogenated compounds. These methods can utilize heavy water (D₂O) as an economical and safe deuterium source, generating highly reactive deuterium radicals under light irradiation to achieve C-H/C-D exchange. osha.gov

Electrochemical methods also represent a significant step forward. nih.gov These techniques can drive the dehalogenative deuteration of alkyl and aryl halides, often using D₂O as the deuterium source and avoiding the need for harsh chemical reagents or expensive metal catalysts. nih.gov The development of palladium-catalyzed systems, for example, has enabled the efficient deuteration of a wide range of organic halides with high functional group tolerance. pharmaffiliates.com These modern synthetic strategies facilitate the preparation of complex deuterated molecules, which are crucial for a broad spectrum of research applications, from mechanistic studies to the development of new pharmaceuticals. ucsb.eduprinceton.edu

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1,1,1-trideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481955 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61809-88-9 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61809-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Purity Assessment for 1 Bromopropane 3,3,3 D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the C-3 Position

The targeted placement of deuterium at the C-3 position of the propane (B168953) chain is a key challenge in the synthesis of 1-bromopropane-3,3,3-d3. A common strategy involves the use of a precursor molecule that facilitates the introduction of deuterium at the desired location. One such approach starts with the bromination of n-propanol. wikipedia.org The hydroxyl group of n-propanol can be replaced with bromine through reactions with agents like phosphorus tribromide or a mixture of hydrobromic and sulfuric acids. wikipedia.org To achieve deuteration at the C-3 position, a deuterated propanol (B110389) precursor, such as 1-propanol-3,3,3-d3, would be required.

Another strategy involves the dehalogenative deuteration of appropriate alkyl halides. sci-hub.se This method uses deuterium oxide (D2O) as the deuterium source and can be a cost-effective and efficient way to introduce deuterium. sci-hub.senih.gov The selection of the starting material is crucial for ensuring the deuterium is incorporated at the C-3 position specifically.

Advanced Synthetic Routes for Achieving High Isotopic Enrichment (e.g., >99 atom % D)

Achieving isotopic enrichment greater than 99 atom % D is essential for many applications of this compound. sigmaaldrich.com This level of purity minimizes interference from the non-deuterated or partially deuterated species in analytical measurements. Advanced synthetic methods often employ specialized techniques and catalysts to ensure complete and selective deuterium incorporation. alfa-chemistry.comresearchgate.net

Catalytic isotope exchange reactions offer a powerful tool for achieving high levels of deuteration. resolvemass.ca These reactions, often utilizing transition metal catalysts, facilitate the exchange of hydrogen atoms with deuterium from a source like D2O. resolvemass.ca Flow chemistry is an emerging technique that allows for precise control over reaction parameters, which can enhance the efficiency and selectivity of deuteration reactions. x-chemrx.com

Spectroscopic Techniques for Isotopic Purity and Structural Elucidation

A combination of spectroscopic techniques is employed to confirm the successful synthesis of this compound, verifying both its isotopic purity and its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise location of deuterium atoms within a molecule. uou.ac.in In the case of this compound, ¹H NMR spectroscopy is used to analyze the signals from the remaining protons in the molecule. docbrown.infoyoutube.com The integration of the proton signals provides a ratio of the number of protons at different positions, allowing for the confirmation that deuteration has occurred specifically at the C-3 position. docbrown.info The absence of a signal corresponding to the C-3 protons and the splitting patterns of the remaining C-1 and C-2 proton signals provide definitive evidence of successful site-specific deuteration. youtube.com Furthermore, specialized NMR techniques can be used to directly observe the deuterium signal, further confirming its location and providing quantitative information about the isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for verifying the isotopic enrichment of this compound. sci-hub.se HRMS can distinguish between molecules with very small mass differences, making it ideal for determining the relative abundance of deuterated and non-deuterated species. The mass spectrum of this compound will show a molecular ion peak corresponding to its increased mass due to the three deuterium atoms. sigmaaldrich.com By comparing the intensity of this peak to any residual peaks from partially or non-deuterated 1-bromopropane (B46711), a precise measurement of the isotopic enrichment can be obtained. This data is crucial for ensuring the compound meets the high purity standards required for its intended applications. alfa-chemistry.com

Applications in Reaction Mechanism and Kinetic Studies

Elucidation of Organic Reaction Pathways Utilizing Deuterium (B1214612) Tracers

Isotopic labeling is a fundamental technique for tracing the fate of atoms and molecular fragments throughout a chemical reaction. libretexts.org In this context, 1-Bromopropane-3,3,3-d3 acts as a labeled analogue of 1-bromopropane (B46711), where the terminal methyl group is tagged. Since the carbon-deuterium (C-D) bond is chemically similar to the carbon-hydrogen (C-H) bond but has a different mass, the deuterated methyl group (–CD₃) can be tracked using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This tracing methodology is invaluable for confirming reaction pathways. For instance, in the formation of a Grignard reagent, it is crucial to confirm that the alkyl chain remains intact.

Reaction Scheme: CD₃CH₂CH₂Br + Mg → CD₃CH₂CH₂MgBr

By reacting this compound with magnesium, the resulting propylmagnesium bromide will contain the deuterated terminal group. vaia.com Subsequent reaction with an electrophile, such as carbon dioxide followed by an acidic workup to form butanoic acid, allows for the verification of the tracer's position.

Example: Grignard Reaction Tracer Study

| Reactant | Reagents | Intermediate Product | Final Product | Tracer Location Analysis |

|---|

This confirms that the reaction proceeds via the expected pathway without fragmentation or rearrangement of the propyl skeleton. masterorganicchemistry.com

Investigation of Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. masterorganicchemistry.com It is a sensitive probe for bond-breaking or bond-forming events in the rate-determining step of a reaction.

A primary KIE is observed when the bond to the isotopically substituted atom is broken during the rate-determining step. libretexts.org The C-D bond is stronger than the C-H bond, so a reaction involving C-H bond cleavage will be significantly faster than the identical reaction involving C-D bond cleavage. harvard.edu This typically results in a kH/kD ratio noticeably greater than 1.

For this compound, the deuterium atoms are located on the gamma (γ) carbon, which is not directly involved in the most common reactions of primary alkyl halides. For example, in an E2 elimination reaction of 1-bromopropane, a base abstracts a proton from the beta (β) carbon (C2), and the bromide is eliminated from the alpha (α) carbon (C1). harvard.edunih.gov

Since no C-D bonds are broken at the γ-position in this mechanism, a primary KIE is not expected. The absence of a large KIE when using this compound in an elimination reaction would provide strong evidence against a mechanism that involves the cleavage of a C-H bond at the terminal methyl group in the rate-determining step.

A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.orgutdallas.edu These effects are typically much smaller than primary KIEs (kH/kD is close to 1) but provide valuable information about changes in the electronic environment or hybridization of the isotopic center between the ground state and the transition state.

For this compound, any observed isotope effect in substitution (Sₙ1 or Sₙ2) or standard elimination (E2) reactions would be a γ-secondary KIE. These effects are often attributed to hyperconjugation or steric differences. In an Sₙ1 reaction, for example, a carbocation intermediate forms as the C-Br bond breaks. The stability of this cation can be influenced by hyperconjugation from C-H (or C-D) bonds at the γ-position.

Because a C-H bond is a slightly better hyperconjugative donor than a C-D bond, a small, normal KIE (kH/kD > 1) might be observed. This is because the transition state leading to the carbocation is better stabilized by C-H bonds than by C-D bonds.

Hypothetical γ-Secondary KIE Data for Solvolysis

| Substrate | Relative Rate (k) | Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| CH₃CH₂CH₂Br | kH | 1.03 (Hypothetical) | A small, normal KIE suggests a change in hyperconjugative stabilization at the γ-position, consistent with the development of positive charge at the α-carbon in the transition state (e.g., in an Sₙ1-like mechanism). |

Observing such a small effect can help to characterize the electronic demands of the transition state. libretexts.org

Deuterium Exchange and Redistribution Phenomena in Catalytic Processes (e.g., Hydrogenation over Platinum)

When molecules interact with the surface of a heterogeneous catalyst, such as platinum or palladium, bonds can be reversibly formed and broken with the surface. libretexts.org If a source of deuterium (or hydrogen) is present, this can lead to isotopic exchange and scrambling.

This compound is an excellent substrate for studying such phenomena. For example, during catalytic processes intended to modify the molecule, such as hydrogenation of an unsaturated analogue or dehalogenation, the substrate may interact with the catalyst surface. If C-H/C-D bonds are reversibly activated by the metal, the deuterium atoms can "walk" along the carbon chain. nih.govacs.org

Consider a hypothetical catalytic dehalogenation of this compound over a platinum catalyst in the presence of H₂. Analysis of the resulting propane (B168953) might show that the deuterium is no longer exclusively on C3 but has been redistributed across all three carbon positions.

Example of Potential Deuterium Scrambling

| Starting Material | Catalyst / Conditions | Expected Product (No Scrambling) | Observed Product (with Scrambling) | Mechanistic Insight |

|---|

Such experiments are crucial for understanding the fundamental steps of heterogeneous catalysis and for optimizing reactions to avoid unwanted side-processes like isotopic scrambling.

Mechanistic Insights into Alkyl Halide Reactivity and Transformations

The use of this compound provides a multifaceted approach to understanding alkyl halide reactivity. By combining tracer studies and kinetic isotope effect measurements, researchers can piece together a detailed picture of a reaction mechanism.

For instance, studying a new reaction of 1-bromopropane, the use of the deuterated analogue allows a series of questions to be answered:

Does the propyl chain remain intact? Analysis of the product's mass and NMR spectrum will show if the CD₃CH₂CH₂- unit is preserved.

Is a C-H bond at the methyl group broken in the slow step? The absence of a large primary KIE would rule this out.

Does the transition state involve electronic changes at the γ-carbon? A small secondary KIE would provide evidence for this, offering clues about the nature of the transition state (e.g., carbocation character).

In catalytic systems, does the substrate interact with the catalyst in a way that activates C-H bonds? Deuterium scrambling would confirm this interaction.

By systematically answering these questions, chemists can confidently distinguish between different possible mechanisms, such as concerted versus stepwise pathways or radical versus ionic intermediates, thereby gaining a deeper understanding of the fundamental principles that govern alkyl halide transformations. sci-hub.se

Utilization As a Stable Isotope Internal Standard in Quantitative Analytical Chemistry

Principles of Isotope Dilution Mass Spectrometry (IDMS) with Labeled Analogs

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy in quantitative analysis. google.com The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte—in this case, 1-Bromopropane-3,3,3-d3—to a sample before any processing or analysis begins. google.com This labeled compound, often called a stable isotope-labeled internal standard, is nearly identical to the unlabeled analyte (1-bromopropane) in its chemical and physical behavior.

Because the internal standard and the native analyte exhibit the same behavior during sample extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. google.com A mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. For this compound, the molecular weight is increased by three mass units compared to the unlabeled compound. The final quantification is based on the measured ratio of the signal from the native analyte to that of the known amount of the added internal standard. This ratio remains constant regardless of sample loss or variations in instrument response, thus correcting for potential errors and leading to highly reliable and accurate results. google.com

Method Development for Absolute and Relative Quantitation using LC/MS/MS Techniques

Developing a robust quantitative method using this compound as an internal standard involves several critical steps, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides excellent selectivity and sensitivity for detecting the target analyte, even in complex matrices.

The initial phase of method development focuses on the mass spectrometer. Specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM) transitions, are identified for both the unlabeled 1-bromopropane (B46711) and the labeled this compound. These unique transitions ensure that the instrument is detecting only the compounds of interest.

Next, chromatographic conditions are optimized to achieve a sharp, symmetrical peak shape and to separate the analyte from other sample components that might interfere with the measurement. Although the labeled and unlabeled compounds co-elute, separation from matrix components is crucial. Finally, the method is validated by constructing a calibration curve. This is done by analyzing a series of standards containing a fixed amount of the internal standard (this compound) and varying concentrations of the native analyte. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. The linearity of this curve is a key indicator of method performance.

Table 1: Example of Calibration Curve Data for 1-Bromopropane Quantitation using this compound as Internal Standard

| Analyte Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 5,150 | 101,200 | 0.051 |

| 5.0 | 26,100 | 103,500 | 0.252 |

| 25.0 | 128,900 | 102,100 | 1.262 |

| 100.0 | 521,300 | 104,800 | 4.974 |

| 250.0 | 1,305,000 | 103,900 | 12.560 |

| 500.0 | 2,650,000 | 105,100 | 25.214 |

This table is for illustrative purposes to demonstrate typical data generated during method validation.

Strategies for Mitigating Matrix Effects and Enhancing Analytical Precision

Matrix effects are a significant challenge in LC-MS/MS analysis, especially when analyzing complex samples like blood, urine, or environmental extracts. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of its signal. This can result in inaccurate quantification.

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. Because the internal standard is chemically and physically almost identical to the analyte, it experiences the same degree of signal suppression or enhancement. Since quantification is based on the ratio of the analyte signal to the internal standard signal, the effect is cancelled out. This ensures that the analytical precision and accuracy are maintained, regardless of the variability of the matrix between different samples.

Validation experiments are performed to confirm the effectiveness of this strategy. These typically involve comparing the analyte response in a clean solvent to its response in a sample matrix extract spiked at the same concentration (post-extraction). The recovery and matrix effect are calculated to ensure the internal standard is performing correctly.

This table is for illustrative purposes. It demonstrates how the stable isotope-labeled internal standard experiences a similar degree of matrix suppression as the analyte, thereby correcting for the effect in the final ratio-based calculation.

Application in Environmental and Research-Oriented Biological Sample Analysis

This compound is an essential tool for the accurate measurement of 1-bromopropane in various environmental and biological matrices. In environmental monitoring, it can be used to quantify the presence of 1-bromopropane in air, water, and soil samples, which is important for assessing industrial emissions and environmental contamination. For instance, methods have been developed for determining 1-bromopropane in air by collecting it on a sorbent tube, followed by desorption and analysis. The inclusion of this compound would significantly improve the reliability of such methods.

In research and clinical settings, this internal standard is invaluable for biomonitoring studies that measure human exposure to 1-bromopropane. Researchers can analyze urine or blood to determine levels of either unmetabolized 1-bromopropane or its metabolites, such as N-acetyl-S-(n-propyl)-L-cysteine (AcPrCys). While some studies have used other internal standards like 1-bromobutane (B133212) or deuterated metabolites, this compound serves as the ideal standard for quantifying the parent compound directly. Accurate measurement in biological samples is critical for understanding the compound's pharmacokinetics and for correlating exposure levels with potential health effects.

Isotopic Effects and Theoretical Considerations in 1 Bromopropane 3,3,3 D3 Research

Influence of Deuteration on Vibrational Frequencies and Spectroscopic Signatures

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in 1-bromopropane (B46711) to form 1-bromopropane-3,3,3-d3 (CD3CH2CH2Br) brings about predictable yet significant changes in its vibrational frequencies and, consequently, its spectroscopic signatures, particularly in infrared (IR) and Raman spectroscopy. This phenomenon, known as the isotopic effect, is primarily a consequence of the increased mass of the C-D bond compared to the C-H bond.

The vibrational frequency of a bond is related to the bond force constant (k) and the reduced mass (μ) of the system. The relationship can be approximated by Hooke's law for a simple harmonic oscillator. The introduction of deuterium increases the reduced mass of the vibrating system. Since the bond force constant, which is dependent on the electronic structure, remains largely unchanged upon isotopic substitution, the vibrational frequency decreases. Generally, the stretching frequency of a C-D bond is observed at a lower wavenumber than that of a C-H bond, approximately by a factor of the square root of 2 (≈1.41). msu.edu For example, typical C-H stretching vibrations appear in the range of 2850-3000 cm⁻¹, while C-D stretches are expected to appear around 2100-2200 cm⁻¹.

In the specific case of this compound, the most pronounced effect in the IR and Raman spectra will be the appearance of strong C-D stretching bands and the disappearance of the corresponding C-H stretching bands for the methyl group. youtube.com Studies on other deuterated alkanes, such as deuterated methane (B114726) (CD4), have shown that deuteration can also lift vibrational mode coupling, like Fermi resonance, which can simplify certain regions of the spectrum. aip.org The bending vibrations (scissoring, wagging, twisting, and rocking) associated with the deuterated methyl group will also shift to lower frequencies compared to the non-deuterated compound. osti.gov

Research on the vibrational spectra of 1-bromopropane and its deuterated analogues has helped in the detailed assignment of the observed spectral bands to specific vibrational modes of the different conformers (see section 5.2). scispace.com These spectroscopic shifts provide a powerful tool for researchers to probe specific sites within a molecule and to study reaction mechanisms involving the breaking of C-H bonds.

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |

| Methyl C-H/C-D Stretch | 2870 - 2980 | ~2100 - 2200 |

| Methyl C-H/C-D Bend | 1375 - 1470 | ~970 - 1040 |

Deuterium's Impact on Molecular Conformation and Dynamics

1-Bromopropane exists as a mixture of two stable conformers at room temperature: anti (or trans) and gauche. These conformers arise from rotation around the central C-C bond. In the anti conformer, the bromine atom and the methyl group are positioned opposite to each other, while in the gauche conformer, they are in closer proximity. youtube.comresearchgate.net Infrared spectroscopy studies of 1-bromopropane in liquid krypton and xenon solutions have shown that the gauche form is slightly more stable than the anti form by approximately 0.86 ± 0.08 kJ/mol. researchgate.net

The introduction of deuterium at the C3 position to form this compound can have a subtle but measurable impact on the conformational equilibrium and the dynamics of interconversion between the conformers. The primary influence stems from changes in zero-point vibrational energy (ZPVE). The ZPVE is lower for a C-D bond than for a C-H bond. This difference in ZPVE between the two isotopes can lead to a slight preference for one conformer over the other compared to the non-deuterated analogue.

While the electronic potential energy surface governing the rotation is not significantly altered, the heavier mass of the CD3 group compared to the CH3 group will affect the rotational and torsional dynamics. The moment of inertia of the molecule increases, which can lead to slower rotational motion. The barrier to internal rotation of the methyl group and the barrier to interconversion between the gauche and anti conformers may also be slightly modified. These subtle energetic and dynamic effects can be investigated through temperature-dependent spectroscopic techniques and computational modeling. researchgate.net

| Conformer of 1-Bromopropane | Dihedral Angle (C-C-C-Br) | Relative Stability |

| Anti (Trans) | ~180° | Less stable |

| Gauche | ~60° | More stable |

Computational Chemistry Approaches for Modeling Deuterated Systems and Predicting Reactivity

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of deuterated compounds like this compound. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) are widely used to model these systems. researchgate.netsciepub.com

These computational approaches can accurately predict the geometries of the different conformers (anti and gauche) and calculate their relative energies. researchgate.net For deuterated molecules, it is crucial to account for the effects of ZPVE to obtain accurate energy differences. Theoretical calculations can also simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental spectral features and quantifies the frequency shifts upon deuteration. acs.org

Furthermore, computational methods are invaluable for predicting the reactivity of this compound. For instance, they can be used to model the transition states and calculate the activation energies for reactions such as E2 elimination or SN2 nucleophilic substitution. sciepub.comresearchgate.net This allows for the prediction of kinetic isotope effects (KIEs), where the rate of a reaction differs for a deuterated and a non-deuterated reactant. A primary KIE is expected if the C-H (or C-D) bond at the reaction center is broken in the rate-determining step. Modeling these effects is crucial for understanding reaction mechanisms. nih.gov

Specialized force fields, such as ReaxFF, have been developed to simulate reactive molecular dynamics for systems involving isotope exchange, providing insights into complex reaction pathways. nih.gov These computational studies complement experimental findings and provide a molecular-level understanding of the influence of isotopic substitution. aanda.orgarxiv.org

Stereochemical Implications of Deuterium Labeling in Chiral Systems

Chirality typically arises in organic molecules when a carbon atom is bonded to four different substituents. While 1-bromopropane and 2-bromopropane (B125204) are themselves achiral, the introduction of deuterium can create a chiral center. quora.comsocratic.org For example, if one of the two hydrogen atoms on the C2 carbon of 1-bromopropane were to be replaced by deuterium, the C2 carbon would become a stereocenter (bonded to -H, -D, -CH3, and -CH2Br), resulting in a chiral molecule.

In the case of this compound, the molecule as a whole remains achiral because the C3 carbon is bonded to three identical deuterium atoms. However, the principles of deuterium-induced chirality are highly relevant in broader chemical research. The synthesis of molecules that are chiral solely due to isotopic substitution has become an important area, particularly in pharmaceutical development, where deuterated drugs can exhibit altered metabolic profiles. nih.gov

Determining the absolute configuration of these "enantioisotopomers" poses a significant analytical challenge. Advanced spectroscopic techniques, such as chiral tag molecular rotational resonance (MRR) spectroscopy, have been developed for this purpose. nih.gov This method involves forming a non-covalent complex between the chiral analyte and a small, chiral "tag" molecule. The distinct rotational spectra of the resulting diastereomeric complexes allow for the unambiguous assignment of the absolute configuration. nih.gov Deuterium labeling is also a powerful tool in mechanistic studies to trace the stereochemical outcome of reactions, for example, in determining whether a process occurs via a syn or anti pathway. nih.gov

Comparative Research Studies of 1 Bromopropane 3,3,3 D3 with Unlabeled and Other Isotopic Analogs

Differentiating Metabolic Pathways Through Deuterium (B1214612) Tracing in Biochemical Systems

Isotopic labeling is instrumental in deciphering complex metabolic pathways. In the case of 1-bromopropane (B46711), metabolism primarily proceeds through two major routes: cytochrome P450 (P450)-mediated oxidation and direct conjugation with glutathione (B108866) (GSH). researchgate.net Deuterium tracing with 1-bromopropane-3,3,3-d3 allows for the precise tracking of the propyl group as it is processed by these different enzymatic systems.

Research has shown that P450 enzymes, particularly CYP2E1, are significantly involved in the oxidative metabolism of 1-bromopropane. researchgate.netoup.com This oxidative pathway leads to the formation of various metabolites, including hydroxylated products. oup.com The alternative pathway involves the direct conjugation of the parent 1-bromopropane molecule with glutathione, a process that can be enzyme-driven. researchgate.net This conjugation results in the formation of mercapturic acid derivatives, such as N-acetyl-S-(n-propyl)-L-cysteine (AcPrCys), which are then excreted. pharmacompass.com

A comparative study using isotopically labeled 1-bromopropane in wild-type and CYP2E1-null mice provides a clear demonstration of how deuterium tracing can differentiate these pathways. By administering labeled 1-bromopropane, researchers were able to quantify the urinary metabolites and determine the contribution of the CYP2E1 enzyme. In wild-type mice, the metabolism was dominated by P450-mediated oxidation, leading to a high ratio of 2-hydroxylated metabolites compared to the direct conjugation product. oup.com However, in CYP2E1-null mice, the oxidative pathway was significantly diminished. This resulted in a dramatic increase in the amount of the direct GSH conjugation product, N-acetyl-S-propylcysteine, as the body compensated by upregulating the alternative pathway. oup.com The total recovery of metabolites remained similar between the two groups, but their distribution was starkly different, a finding made possible by the use of an isotopic tracer. oup.com

Table 1: Comparative Recovery of Urinary Metabolites of Labeled 1-Bromopropane in Wild-Type and CYP2E1-Null Mice

This table illustrates the shift in metabolic pathways when the primary oxidative enzyme, CYP2E1, is absent. Data is adapted from research on mice exposed to [¹³C]1-BrP for 6 hours. oup.com

| Metabolite Type | Wild-Type Mice (mmol recovered) | Cyp2e1-Null Mice (mmol recovered) | Change (%) in Cyp2e1-Null |

| 2-Hydroxylated Metabolites | ~0.042 | ~0.017 | ~-60% |

| N-acetyl-S-propylcysteine | ~0.008 | ~0.023 | ~+190% |

| Ratio (2-Hydroxylated / N-acetyl-S-propylcysteine) | ~5.0 | ~1.0 | - |

Comparative Reactivity and Selectivity in Controlled Chemical Reactions

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is a powerful diagnostic tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. utdallas.edu It is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). wikipedia.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step. utdallas.edu For C-H bond cleavage, this effect is typically significant, with kH/kD values often ranging from 2 to 7. princeton.edu This is because the heavier C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. princeton.edu

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.edu These effects are much smaller, with kH/kD values typically close to 1 (e.g., 0.8-1.4). wikipedia.orgprinceton.edu

Comparative studies of 1-bromopropane and its deuterated analogs like this compound in elimination reactions provide clear examples of the KIE's utility. For instance, in a base-induced elimination reaction, two possible mechanisms are E2 (bimolecular) and E1 (unimolecular). In the E2 mechanism, the C-H bond at the beta-carbon is broken simultaneously with the departure of the bromide leaving group. In contrast, the E1 mechanism involves the initial slow departure of the leaving group to form a carbocation, followed by a rapid deprotonation. princeton.edu

By comparing the reaction rates of CH₃CH₂CH₂Br and a deuterated analog like CH₃CD₂CH₂Br, the mechanism can be identified. A large primary KIE (e.g., kH/kD ≈ 6.7) is indicative of an E2 mechanism, as it confirms that the β-C-H/D bond is broken in the slow step. Conversely, a small secondary KIE (e.g., kH/kD ≈ 1.4) would suggest an E1 mechanism, where the C-H/D bond is not broken in the rate-determining step. princeton.edu The use of this compound specifically probes the reactivity of the terminal methyl protons in such reactions.

Table 2: Representative Kinetic Isotope Effects (KIE) for Bromopropane Elimination Reactions

This table shows theoretical and experimental KIE values that help distinguish between E1 and E2 reaction mechanisms. Data adapted from mechanistic studies. princeton.edu

| Reaction Mechanism | Isotopic Substitution | Bond Broken in Rate-Determining Step? | Expected KIE Type | Typical kH/kD Value |

| E2 Elimination | β-deuteration (e.g., CH₃CD₂CH₂Br) | Yes, C-D bond | Primary | ~6.7 |

| E1 Elimination | β-deuteration (e.g., CH₃CD₂CH₂Br) | No, C-D bond | Secondary | ~1.4 |

Investigating Stereospecificity and Regioselectivity with Labeled Substrates

The concepts of stereospecificity, stereoselectivity, regiospecificity, and regioselectivity are central to understanding the outcomes of chemical reactions.

Specificity implies that a particular reactant will lead to a single, specific product isomer (stereo- or regio-). youtube.com

Selectivity implies that while multiple product isomers are possible, one is formed preferentially over the others. youtube.com

Using a labeled substrate like this compound is a precise method for investigating these phenomena. The deuterium atoms act as markers, allowing chemists to track the exact position and orientation of atoms throughout a reaction.

For example, in an E2 elimination reaction of an unsymmetrical substrate, both regioselectivity (which constitutional isomer of the alkene is formed) and stereoselectivity (which stereoisomer of the alkene is formed) can be at play. The strict stereochemical requirement of the E2 mechanism, which typically proceeds via an anti-periplanar arrangement of the proton and the leaving group, dictates the outcome.

By using this compound, researchers can study reactions where a proton (or deuteron) is abstracted from the terminal methyl group. If the reaction were to proceed via an alternative pathway or if there were competing mechanisms, the distribution of deuterium in the resulting propene products would reveal this. For instance, if a reaction was perfectly regiospecific for the removal of a proton from the C2 position, no deuterium would be lost from a this compound substrate. However, if there was a lack of perfect regioselectivity, the formation of deuterated propene would quantify the extent of reaction at the C3 position. This allows for a precise quantitative analysis of the factors controlling the reaction's regiochemical and stereochemical course.

Deuterium as a Probe for Studying Intermolecular Interactions and Binding Affinities

These subtle changes can be detected using high-resolution spectroscopic techniques, such as microwave or infrared spectroscopy, often combined with computational chemistry. researchgate.netrsc.org When this compound forms a weak complex with another molecule, the geometry and strength of the binding interaction can be minutely different from the complex formed with unlabeled 1-bromopropane.

By comparing the rotational and vibrational spectra of the deuterated and unlabeled complexes, researchers can deduce precise structural information. For example, shifts in vibrational frequencies upon complexation can indicate which part of the molecule is involved in the interaction (e.g., a weak C-H···X hydrogen bond). researchgate.net The changes in the molecule's rotational constants (moments of inertia) upon isotopic substitution provide geometric data, allowing for the accurate determination of intermolecular distances and angles within the complex. This makes deuterium a sensitive probe for mapping the landscape of weak interactions that govern how molecules bind to each other.

Advanced Methodologies and Instrumentation in Deuterated Compound Research

Hyphenated Chromatographic Techniques for Enhanced Separation and Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern analytical chemistry. nih.gov This approach combines the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive analysis of complex mixtures. nih.govscientiaricerca.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds. nih.gov In the context of 1-Bromopropane-3,3,3-d3, GC separates the deuterated compound from its non-deuterated counterparts and other impurities, after which the mass spectrometer provides mass information for identification and quantification. The interpretation of fragment ions from the mass spectra offers detailed structural information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers greater versatility, accommodating a wider range of compounds, including those that are non-volatile or thermally labile. nih.gov The coupling of HPLC with MS has significantly enhanced the ability to solve complex structural problems. nih.gov For deuterated compounds used in metabolic studies or as internal standards, LC-MS is crucial. High-resolution variants like Liquid Chromatography-Fourier Transform Mass Spectrometry (LC-FTMS) utilize isotopic standards, including this compound, for the normalization of data and to correct for instrumental drift over time. google.com The combination can be further enhanced with other detectors, such as a photodiode array (PDA) detector, in configurations like LC-PDA-MS. scientiaricerca.com

The table below provides a comparison of GC-MS and LC-MS for the analysis of deuterated compounds.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile/thermo-stable compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase. |

| Analyte Suitability | Ideal for volatile compounds like this compound. | Suitable for a broad range of compounds, including non-volatile and polar molecules. |

| Derivatization | May be required for polar compounds to increase volatility. nih.gov | Generally not required, preserving the original structure. |

| Sensitivity | High sensitivity, capable of detecting trace amounts. | Very high sensitivity, especially with modern ionization sources. nih.gov |

| Application Example | Quality control and purity assessment of this compound. | Use of this compound as an internal standard in metabolomic profiling. google.com |

High-Resolution Mass Spectrometry for Precise Isotopic Ratio Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of deuterated compounds, offering the mass accuracy required to determine isotopic purity and enrichment with high confidence. nih.gov Unlike nominal mass instruments, HRMS can distinguish between ions with very similar mass-to-charge ratios, which is essential for resolving the different isotopologues (molecules that differ only in their isotopic composition) of a deuterated compound. nih.gov

Techniques such as Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) allow for the rapid and highly sensitive characterization of isotopic purity with minimal sample consumption. nih.gov A strategy combining Liquid Chromatography with ESI-HRMS (LC-ESI-HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to provide a comprehensive evaluation of both the isotopic enrichment and the structural integrity of deuterated molecules. rsc.org This is achieved by measuring the relative abundance of the H/D isotopolog ions. nih.gov For this compound, HRMS can precisely measure the masses of the d0, d1, d2, and d3 species, allowing for a quantitative assessment of its isotopic purity.

The following table illustrates the theoretical exact masses of the most abundant isotopologues of 1-Bromopropane (B46711) containing the ⁷⁹Br isotope, showcasing the mass differences that HRMS instruments must resolve.

| Isotopologue Formula | Description | Theoretical Exact Mass (Da) |

| C₃H₇⁷⁹Br | Non-deuterated (d0) | 121.97307 |

| C₃H₆D⁷⁹Br | Singly deuterated (d1) | 122.97935 |

| C₃H₅D₂⁷⁹Br | Doubly deuterated (d2) | 123.98563 |

| C₃H₄D₃⁷⁹Br | Target compound (d3) | 124.99191 |

In-situ Spectroscopic Monitoring of Deuterium-Labeled Reactions

In-situ (in the reaction mixture) spectroscopic monitoring provides real-time insights into reaction kinetics, mechanisms, and the formation of intermediates during the synthesis of deuterated compounds. This approach is invaluable for optimizing reaction conditions and understanding the process of deuterium (B1214612) incorporation.

Raman spectroscopy is a powerful non-invasive technique for monitoring deuteration reactions in real time. researchgate.net It can track the progress of a reaction by observing changes in vibrational modes, such as the disappearance of C-H stretching bands and the simultaneous appearance of C-D stretching bands. This has been effectively used to monitor the H/D exchange in various molecules. bohrium.com

Probe Electrospray Ionization Mass Spectrometry (PESI-MS) is another technique used for the real-time monitoring of chemical reactions directly from the reaction vessel. conicet.gov.ar It can provide detailed information on each chemical species involved, allowing researchers to track changes in the relative levels of deuteration over time by observing the corresponding mass shifts. conicet.gov.ar This is particularly useful for studying hydrogen-deuterium exchange (HDX) processes. conicet.gov.ar

The table below summarizes key in-situ spectroscopic techniques for monitoring deuteration.

| Technique | Principle | Application in Deuteration Monitoring |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing information on molecular vibrations. | Real-time tracking of C-H bond cleavage and C-D bond formation. researchgate.netbohrium.com |

| PESI-MS | A modified ESI-MS technique using a solid needle for direct sampling and ionization from a solution. conicet.gov.ar | Direct, time-resolved monitoring of mass changes as deuterium is incorporated into reactants and products. conicet.gov.ar |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can be adapted for in-situ analysis to follow the disappearance of ¹H signals and the appearance of ²H signals at specific molecular positions. |

Microfluidic and Nanotechnology Applications in Deuterated Synthesis and Analysis

Recent advancements in microfluidics and nanotechnology are creating new possibilities for the synthesis and analysis of deuterated compounds, offering enhanced control, efficiency, and novel applications.

Nanotechnology offers powerful tools for both the synthesis and application of deuterated materials. Supported iridium nanoparticles, for example, have been developed as highly effective catalysts for the site-selective deuteration of complex organic molecules under mild conditions. chemrxiv.org In the realm of materials science and medicine, deuterated compounds are integrated into nanomaterials to create products with enhanced properties. dataintelo.com Deuterated nanopolymers have been synthesized for use as tracers in advanced medical imaging techniques like deuterium MRI, allowing for the in-vivo tracking of biological processes with high sensitivity. nih.gov Furthermore, nanoscale secondary ion mass spectrometry (NanoSIMS) enables quantitative imaging of deuterated tracers within biological tissues at the subcellular level. nih.gov

The following tables summarize the advantages of microfluidic synthesis and key applications of nanotechnology in this field.

Advantages of Microfluidic Synthesis for Deuterated Compounds

| Advantage | Description |

|---|---|

| Enhanced Efficiency | Improved reaction rates and yields due to superior heat and mass transfer. rsc.org |

| Process Control | Precise control over reaction time, temperature, and stoichiometry. rsc.org |

| Reduced Reagent Use | Small reaction volumes minimize the consumption of expensive deuterated reagents. rsc.org |

| Improved Throughput | Continuous flow allows for higher production capacity compared to batch methods. tn-sanso.co.jp |

| Safety | Small volumes and better temperature control reduce the risks associated with exothermic reactions. |

Applications of Nanotechnology in Deuterated Compound Research

| Application Area | Example |

|---|---|

| Catalysis | Supported iridium nanoparticles for regioselective H/D exchange reactions. chemrxiv.org |

| Medical Imaging | Deuterated nanopolymers for use as contrast agents in deuterium MRI. nih.gov |

| Materials Science | Incorporation of deuterated building blocks to create polymers with enhanced thermal stability. dataintelo.com |

| Subcellular Analysis | NanoSIMS for high-resolution imaging of deuterated tracers in biological cells. nih.gov |

Future Directions and Emerging Research Avenues for 1 Bromopropane 3,3,3 D3

Development of Novel Synthetic Pathways for More Complex Labeled Molecules

The strategic placement of deuterium (B1214612) atoms in a molecule can significantly alter its metabolic fate and physicochemical properties. nih.govacs.org 1-Bromopropane-3,3,3-d3, with its reactive bromo group and stable isotopic label, serves as a key starting material for the synthesis of more intricate deuterated molecules. Future research will likely focus on developing more efficient and regioselective synthetic routes to incorporate the trideuteropropyl moiety into a wide range of organic scaffolds.

One promising area is the use of this compound in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecules with a deuterated tail, which can be used as internal standards in quantitative mass spectrometry or as probes to study reaction mechanisms. acs.org The development of novel catalytic systems that can facilitate these transformations under mild conditions will be crucial for expanding the synthetic utility of this compound.

Furthermore, the exploration of multi-step synthetic sequences starting from this compound will enable the creation of a diverse library of deuterated compounds. These compounds can be tailored for specific applications, such as in drug discovery to enhance the metabolic stability of drug candidates or to elucidate their metabolic pathways. acs.orgclearsynth.com The ability to introduce a deuterated propyl group can be particularly useful in modifying the pharmacokinetic profiles of bioactive molecules. nih.gov

| Research Focus | Potential Application |

| Novel Cross-Coupling Reactions | Synthesis of complex deuterated internal standards |

| Multi-step Synthetic Sequences | Creation of diverse deuterated compound libraries |

| Catalytic Functionalization | Efficient and selective incorporation of the trideuteropropyl group |

Expansion of Deuterium Tracing in Advanced Materials Science Applications

The substitution of hydrogen with deuterium can lead to significant changes in the physical and chemical properties of materials, an observation that is being increasingly exploited in materials science. resolvemass.cascielo.org.mx The C-D bond is stronger than the C-H bond, which can enhance the thermal and photochemical stability of organic materials. scielo.org.mxrsc.org This "kinetic isotope effect" is a key driver for the use of deuterated compounds, including those derived from this compound, in the development of advanced materials.

In the field of optoelectronics, for instance, the use of deuterated organic materials in devices like Organic Light Emitting Diodes (OLEDs) can lead to longer operational lifetimes. The enhanced stability of the C-D bond reduces the rate of degradation pathways that involve C-H bond cleavage. scielo.org.mx Future research will likely explore the incorporation of the trideuteropropyl group from this compound into new generations of organic semiconductors and light-emitting materials to further improve their performance and durability.

Deuterated polymers also represent a significant area of future research. resolvemass.ca By selectively incorporating deuterium, researchers can modify properties such as the glass transition temperature and the material's response to mechanical stress. Neutron scattering is a powerful technique for studying the structure and dynamics of polymers, and the difference in the neutron scattering lengths of hydrogen and deuterium makes deuterated polymers invaluable for such studies. scielo.org.mx this compound can serve as a precursor for creating deuterated monomers that can then be polymerized to yield materials with specific properties for advanced applications. dataintelo.com

| Application Area | Benefit of Deuteration |

| Organic Light Emitting Diodes (OLEDs) | Increased operational lifetime and stability scielo.org.mx |

| Organic Semiconductors | Enhanced thermal and photochemical stability scielo.org.mx |

| Polymer Science | Probing polymer structure and dynamics via neutron scattering scielo.org.mx |

Integration with Systems-Level Research and Omics Methodologies

The fields of systems biology and "omics" (e.g., proteomics, metabolomics) rely on the ability to track and quantify changes in complex biological systems. Isotopic labeling is a cornerstone of these disciplines, and deuterated compounds are playing an increasingly important role. creative-proteomics.com While much of the focus has been on labeling with deuterium oxide (D₂O), the use of specifically labeled compounds like those derived from this compound offers the potential for more targeted investigations. researchgate.netresearchgate.net

In metabolomics, for example, deuterated standards are essential for the accurate quantification of metabolites by mass spectrometry. acs.org Compounds synthesized from this compound can be used to create a panel of internal standards for a specific class of molecules, improving the reliability of quantitative analyses. This is particularly important for understanding metabolic fluxes and how they are altered in disease states.

Future research will likely see the integration of data from experiments using specifically deuterated compounds with large-scale omics datasets. This could provide a more detailed picture of metabolic pathways and protein turnover. For instance, by introducing a deuterated propyl group into a specific metabolic precursor, researchers could trace its fate through various interconnected pathways, providing insights that are not achievable with general labeling methods. The challenge lies in developing the analytical and computational tools to deconvolve this complex data. creative-proteomics.comnumberanalytics.com

| Omics Field | Application of Deuterium Labeling |

| Metabolomics | Accurate quantification of metabolites using deuterated standards acs.org |

| Proteomics | Studying protein turnover and dynamics |

| Systems Biology | Tracing metabolic fluxes and pathway interactions |

Addressing Challenges and Exploring Opportunities in Future Isotopic Labeling Research

Despite the broad utility of isotopic labeling, several challenges remain that will need to be addressed in future research. numberanalytics.com The cost and availability of isotopically labeled starting materials, including this compound, can be a limiting factor. clearsynth.comcreative-proteomics.com Developing more cost-effective and scalable synthesis methods for these precursors is a key area of opportunity. datahorizzonresearch.com

Another challenge lies in the complexity of data analysis, particularly in omics studies where thousands of molecules may be labeled. creative-proteomics.com The development of advanced bioinformatics tools and algorithms is crucial for extracting meaningful biological insights from the vast datasets generated by these experiments. numberanalytics.com Furthermore, ensuring the metabolic stability of the isotopic label is critical for the accurate interpretation of results. researchgate.net

Looking forward, there are significant opportunities for innovation in isotopic labeling. The development of new labeling strategies will expand the range of biological questions that can be addressed. numberanalytics.com There is also a growing interest in combining different isotopic labels within the same molecule to perform multi-dimensional studies. The unique properties of this compound, with its stable terminal deuteration, make it a valuable component in the toolkit for future isotopic labeling research, enabling more precise and insightful investigations into complex chemical and biological systems.

常见问题

Basic Research Questions

Q. How can researchers ensure high isotopic purity in synthesized 1-Bromopropane-3,3,3-d3, and what analytical methods validate its deuteration level?

- Methodology : Isotopic purity (e.g., 98 atom% D) is critical for minimizing variability in kinetic isotope effect (KIE) studies. During synthesis, use controlled deuteration protocols, such as catalytic exchange or deuterated precursors, to maximize D incorporation. Validate purity via:

- Nuclear Magnetic Resonance (NMR) : Compare proton vs. deuterium signals in H NMR to assess residual protio impurities .

- Mass Spectrometry (MS) : Quantify the molecular ion peak (e.g., m/z 126.01 for CDCHCHBr) and isotopic distribution to confirm deuteration .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Critical Measures :

- Ventilation : Use fume hoods to mitigate inhalation risks, as 1-Bromopropane derivatives are classified as potential carcinogens (IARC Group 2B) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to permeability to halogenated compounds .

- Emergency Preparedness : Ensure access to eyewash stations and emergency showers, and train personnel on spill containment using inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the metabolic pathways of this compound compared to its non-deuterated analog?

- Experimental Design :

- In Vivo Studies : Administer equimolar doses of deuterated and protio compounds to rodents. Collect urine/blood at intervals (e.g., 0–24 hr) and quantify metabolites (e.g., mercapturates) via LC-MS.

- Data Interpretation : Deuterated analogs may exhibit slower metabolism due to C-D bond stability, altering excretion rates (e.g., 60% for 3-d3 vs. 70% for non-deuterated in 24 hr) .

- Contradiction Alert : Discrepancies in metabolic half-lives may arise from enzyme-specific KIEs; validate with enzyme inhibition assays .

Q. What analytical strategies resolve conflicting reactivity data in Grignard reactions using this compound?

- Methodological Approach :

- Kinetic Profiling : Compare reaction rates of CDCHCHMgBr vs. CHCHCHMgBr in standardized substrates (e.g., carbonyl additions). Use stopped-flow spectroscopy for real-time monitoring.

- Isotopic Tracers : Introduce C-labeled carbonyls to track regioselectivity changes induced by deuterium .

- Data Normalization : Account for solvent polarity effects (e.g., THF vs. EtO) that may amplify KIEs .

Q. How can researchers address inconsistencies in environmental fate models for this compound?

- Model Refinement :

- Henry’s Law Constant Adjustment : Incorporate experimental volatility data (e.g., 7.3×10 atm·m/mol for protio form) and adjust for deuterium’s mass in QSPR models .

- Degradation Studies : Expose deuterated compounds to UV light or microbial consortia; compare degradation half-lives using GC-MS .

- Collaborative Data : Cross-reference EPA risk evaluations and ATSDR toxicokinetic datasets to validate model parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。